ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a complex organic compound that features a benzofuran moiety, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring .
The next step involves the formation of the piperazine ring, which can be achieved by reacting ethylenediamine with a suitable dihaloalkane. The final step is the coupling of the benzofuran moiety with the piperazine ring through a glycine linker, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the ester group can produce ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-methanol .
Scientific Research Applications
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function, while the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(2-hydroxyphenyl)benzofuran and 2-(2-methoxyphenyl)benzofuran share structural similarities.
Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-methoxyethyl)piperazine are structurally related.
Uniqueness
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is unique due to the combination of the benzofuran and piperazine moieties linked through a glycine ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
ethyl 4-[2-(1-benzofuran-2-carbonylamino)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-2-25-18(24)21-9-7-20(8-10-21)16(22)12-19-17(23)15-11-13-5-3-4-6-14(13)26-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMGCDBEAMKXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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